4-chloro-N-(2-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-2-oxoethyl)benzamide
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Overview
Description
4-chloro-N-(2-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-2-oxoethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a chloro-substituted benzamide core and a hydrazone linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-2-oxoethyl)benzamide typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 1-methyl-3-phenyl-2-propen-1-one with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Acylation Reaction: The hydrazone intermediate is then acylated with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydrazone linkage to a hydrazine derivative.
Substitution: The chloro group on the benzamide ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Amino or thio-substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, 4-chloro-N-(2-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-2-oxoethyl)benzamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-2-oxoethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage and the chloro-substituted benzamide moiety may allow the compound to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-2-oxoethyl)benzamide: shares similarities with other hydrazone derivatives and chloro-substituted benzamides.
N-(2-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-2-oxoethyl)benzamide: Lacks the chloro substitution.
4-chloro-N-(2-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-2-oxoethyl)aniline: Contains an aniline group instead of a benzamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro-substituted benzamide and the hydrazone linkage allows for versatile interactions and transformations, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H18ClN3O2 |
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Molecular Weight |
355.8 g/mol |
IUPAC Name |
4-chloro-N-[2-oxo-2-[(2E)-2-[(E)-4-phenylbut-3-en-2-ylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C19H18ClN3O2/c1-14(7-8-15-5-3-2-4-6-15)22-23-18(24)13-21-19(25)16-9-11-17(20)12-10-16/h2-12H,13H2,1H3,(H,21,25)(H,23,24)/b8-7+,22-14+ |
InChI Key |
MGNDALGRSAYQBP-NAVQUYGWSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CNC(=O)C1=CC=C(C=C1)Cl)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C1=CC=C(C=C1)Cl)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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